- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122

Cas no 139713-80-7 (16-Hydroxytriptolide)

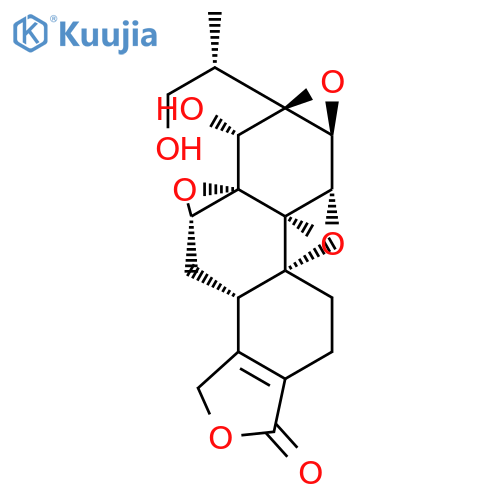

16-Hydroxytriptolide structure

Nombre del producto:16-Hydroxytriptolide

16-Hydroxytriptolide Propiedades químicas y físicas

Nombre e identificación

-

- 16-Hydroxytriptolide

- 16 Hydroxytriptolide

- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one

- Triptolide, 16-hydroxy-, (15S)-

- Triptolide,16-hydroxy-, (15S)-

- (15S)-16-Hydroxytriptolide

- 16-Hydroxytryptolide

- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-

- CHEBI:132621

- DTXSID70930562

- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

- 139713-80-7

-

- Renchi: InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

- Clave inchi: HPTCYMNPHWXVLA-UBBHAYRHSA-N

- Sonrisas: OC[C@@H]([C@@]12[C@@H](O)[C@]34O[C@H]3C[C@H]3C5COC(=O)C=5CC[C@]3(C)[C@]34O[C@H]3[C@@H]1O2)C

Atributos calculados

- Calidad precisa: 376.152

- Masa isotópica única: 376.152

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 27

- Cuenta de enlace giratorio: 2

- Complejidad: 838

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 10

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -1

- Superficie del Polo topológico: 104A^2

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Denso: 1.56

- Punto de ebullición: 659.7°Cat760mmHg

- Punto de inflamación: 241.8°C

- índice de refracción: 1.67

- PSA: 104.35000

- Logp: 0.07550

16-Hydroxytriptolide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | H960005-1mg |

16-Hydroxytriptolide |

139713-80-7 | 1mg |

$1275.00 | 2023-05-18 | ||

| TRC | H960005-500μg |

16-Hydroxytriptolide |

139713-80-7 | 500μg |

$ 570.00 | 2022-06-04 | ||

| TRC | H960005-.5mg |

16-Hydroxytriptolide |

139713-80-7 | 5mg |

$655.00 | 2023-05-18 | ||

| TRC | H960005-500?g |

16-Hydroxytriptolide |

139713-80-7 | 500?g |

550.00 | 2021-08-04 | ||

| TRC | H960005-2.5mg |

16-Hydroxytriptolide |

139713-80-7 | 2.5mg |

$3077.00 | 2023-05-18 |

16-Hydroxytriptolide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:H2, C:Pd, S:MeOH, 8 h, rt

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

Referencia

16-Hydroxytriptolide Raw materials

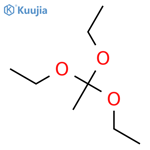

- Triethyl orthoacetate

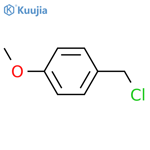

- 4-Methoxybenzylchloride

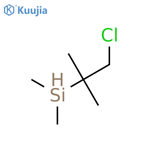

- tert-butyl(chloro)dimethylsilane

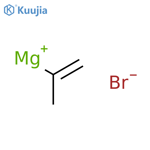

- Bromo(isopropenyl)magnesium Solution (0.5M in THF)

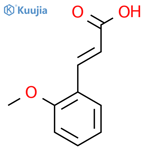

- (E)-3-(2-methoxyphenyl)prop-2-enoic acid

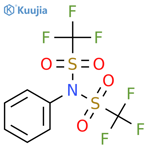

- N,N-Bis(trifluoromethylsulfonyl)aniline

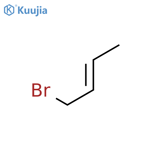

- trans-Crotyl bromide

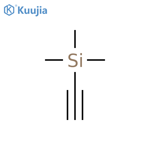

- ethynyltrimethylsilane

- N,O-Dimethylhydroxylamine hydrochloride

16-Hydroxytriptolide Preparation Products

16-Hydroxytriptolide Literatura relevante

-

Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457

139713-80-7 (16-Hydroxytriptolide) Productos relacionados

- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)

- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)

- 79233-15-1(Deoxyandrographolide)

- 195883-06-8(Omtriptolide)

- 38647-10-8(Tripdiolide)

- 38748-32-2(Triptolide)

- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)

- 122587-83-1(Ajugamarin G1)

- 124961-66-6(Ajugacumbin B)

- 1806810-63-8(2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonyl chloride)

Proveedores recomendados

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos